BMS-3 -

BMS-3

Catalog Number: EVT-262999
CAS Number:
Molecular Formula: C17H12Cl2F2N4OS
Molecular Weight: 429.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-3 is a potent, orally bioavailable kinase inhibitor. While its specific classification within kinase inhibitors requires further clarification, its primary research focus lies in its anti-cancer properties, particularly against leukemia. [, ]

BMS-1

    Compound Description: 2-{Butyryl-[2′-(4,5-dimethyl-isoxazol-3-ylsulfamoyl)-biphenyl-4-ylmethyl]-amino}-N-isopropyl-3-methyl-butyramide (BMS-1) is a potent dual-acting angiotensin-1 and endothelin-A receptor antagonist. Studies showed it undergoes rapid metabolic clearance in monkey and human liver microsomes, exhibiting low systemic exposure and significant interanimal variability in cynomolgus monkeys after oral administration. [] In vitro studies identified BMS-1 as a substrate for CYP3A4, a cytochrome P450 enzyme, with the dimethyl isoxazole group being a major metabolic soft spot. []

    Relevance: BMS-1 is a structurally related analog of BMS-3. Replacing the 4-methyl group on the isoxazole ring of BMS-1 with a fluorine atom led to the development of BMS-3. [] This modification aimed to address the metabolic liabilities observed with BMS-1, particularly the rapid CYP3A-mediated metabolism.

    Compound Description: This group encompasses a series of analogs derived from BMS-1 where the 4-methyl group on the isoxazole ring was substituted with halogens. [] The research paper does not provide specific names or structures for these analogs.

    Relevance: These halogenated analogs demonstrated improved metabolic stability and decreased CYP3A-mediated hydroxylation at the isoxazole 5-methyl group compared to BMS-1. [] This finding highlights the impact of halogen substitutions on the metabolic profile of this class of compounds and their potential to overcome the limitations observed with BMS-1 and guide the development of BMS-3.

Overview

BMS-3 is a potent inhibitor of LIM Kinase 1 and LIM Kinase 2, which are critical enzymes involved in the regulation of the actin cytoskeleton. The compound has demonstrated half-maximal inhibitory concentration values of 5 nanomolar for LIM Kinase 1 and 6 nanomolar for LIM Kinase 2, indicating its high potency as an inhibitor. BMS-3 is primarily utilized in scientific research, particularly in studies related to cancer treatment, cell cycle regulation, and cytoskeletal dynamics.

Source and Classification

BMS-3 is classified as a small molecule kinase inhibitor. It is sourced from various chemical suppliers specializing in research chemicals, including MedchemExpress and Sigma-Aldrich, which provide detailed specifications regarding its purity and application . This compound is part of a broader category of LIM kinase inhibitors that are being explored for their therapeutic potential in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of BMS-3 involves several steps that begin with the formation of key intermediates. The process includes:

  1. Formation of the Core Structure: This is achieved through condensation and cyclization reactions involving reagents such as dichlorofluorobenzene and various amines under controlled temperature and pressure conditions.
  2. Functional Group Modifications: Subsequent reactions introduce functional groups that enhance the compound's inhibitory activity. Techniques such as halogenation, nitration, and sulfonation are commonly employed.
  3. Purification: The final product undergoes purification via recrystallization and chromatography to ensure high purity levels suitable for research applications.
Molecular Structure Analysis

Structure and Data

The molecular structure of BMS-3 can be characterized by its specific arrangement of atoms that confer its biological activity. While detailed structural data is not provided in the search results, it typically features a core aromatic structure modified with various functional groups that facilitate its interaction with LIM kinases.

Structural Characteristics

  • Molecular Formula: The precise molecular formula is not explicitly stated but can be derived from its structural representation.
  • Molecular Weight: Again, specific data on molecular weight is not available in the results but is essential for calculating dosages in experimental settings.
Chemical Reactions Analysis

Reactions and Technical Details

BMS-3 participates in various chemical reactions that are pivotal to its functionality:

  1. Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, resulting in oxidized derivatives.
  2. Reduction: Reduction reactions typically involve sodium borohydride or lithium aluminum hydride to yield reduced forms of BMS-3.
  3. Substitution: BMS-3 can engage in substitution reactions where functional groups are replaced by others through nucleophilic or electrophilic mechanisms.
Mechanism of Action

Process and Data

BMS-3 primarily targets LIM Kinase 1 and LIM Kinase 2, inhibiting their activity which plays a crucial role in actin cytoskeleton dynamics:

  • Inhibition Mechanism: By binding to these kinases, BMS-3 prevents the phosphorylation of cofilin, a protein responsible for actin depolymerization. This inhibition leads to altered cellular behavior, including reduced cell proliferation and induction of mitotic arrest.
  • Biochemical Pathways: The compound's action affects downstream signaling pathways involving Rho family GTPases, influencing cellular metabolism and gene expression .
Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility are not detailed in the search results, compounds like BMS-3 are generally characterized by:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Likely soluble in organic solvents due to its structural characteristics.

Chemical Properties

BMS-3 exhibits properties typical of small molecule inhibitors:

  • Reactivity: Engages in various chemical reactions as discussed previously.
  • Stability: Stability under laboratory conditions is crucial for maintaining efficacy during experiments.
Applications

BMS-3 has a wide range of applications across different scientific fields:

  1. Chemistry: Used as a model compound to study kinase inhibition mechanisms.
  2. Biology: Investigated for its role in cell cycle regulation and cytoskeletal dynamics.
  3. Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce mitotic arrest and inhibit tumor growth.
  4. Industry: Employed in drug development processes aimed at creating new chemical probes targeting various biological pathways .
Chemical and Pharmacological Profile of BMS-3

Structural Characterization and Molecular Properties

BMS-3 (CAS 1338247-30-5) is a synthetic small-molecule inhibitor with the chemical name 5-[(2,6-dichloro-4-fluorophenyl)methyl]-N-(2,2-difluorocyclopropyl)thiazol-2-amine and the molecular formula C₁₇H₁₂Cl₂F₂N₄OS [1] [4]. Its structure features a central thiazole ring linked to a 2,6-dichloro-4-fluorophenyl group and a 2,2-difluorocyclopropyl carboxamide moiety. This configuration creates a planar scaffold that facilitates ATP-competitive binding to the kinase domain of LIM kinases [7]. Key structural attributes include:

  • Molecular weight: 429.27 g/mol
  • Hydrogen bond acceptors/donors: 6 acceptors (N, O, F), 1 donor (N-H)
  • Rotatable bonds: 4
  • Topological polar surface area (TPSA): 86 Ų [1] [4]

The crystal structure of analogous inhibitors reveals that the dichlorofluorophenyl group engages in hydrophobic interactions within the ATP-binding pocket, while the carboxamide forms hydrogen bonds with kinase hinge residues [7].

Table 1: Molecular Properties of BMS-3

PropertyValue
CAS Number1338247-30-5
Molecular FormulaC₁₇H₁₂Cl₂F₂N₄OS
Molecular Weight (g/mol)429.27
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Topological Polar Surface Area86 Ų
Rotatable Bonds4

Biochemical Target Identification and Selectivity

BMS-3 is a potent, ATP-competitive inhibitor of LIM kinase (LIMK) isoforms, exhibiting IC₅₀ values of 5 nM for LIMK1 and 6 nM for LIMK2 in enzymatic assays [1] [4]. Target identification was confirmed using:

  • Radioactive kinase assays: Incorporation of ³²P-ATP into biotinylated destrin (cofilin homolog) by recombinant LIMK1/LIMK2 kinase domains [1] [4].
  • Cellular target engagement: Dose-dependent reduction of phosphorylated cofilin (p-cofilin) in A549 lung cancer cells and mouse sperm, validating on-target effects [1] [3].

Selectivity profiling reveals >100-fold selectivity for LIMK1/2 over structurally related kinases like ROCK1/2 and PKA. However, at higher concentrations (>1 μM), off-target activity against tubulin polymerization is observed, leading to mitotic arrest independent of LIMK inhibition [1] [7].

Table 2: Kinase Selectivity Profile of BMS-3

KinaseIC₅₀ (nM)Selectivity vs. LIMK1
LIMK151-fold (Reference)
LIMK26~1-fold
ROCK1>10,000>2,000-fold
PKA>10,000>2,000-fold
Tubulin~10,000*>2,000-fold

*Off-target effect observed at cytotoxic concentrations [1] [3] [7].

Mechanism of Action as a LIM Kinase Inhibitor

Inhibition of Cofilin Phosphorylation

LIMK1/2 phosphorylate the actin-depolymerizing protein cofilin at Ser3, inactivating it and stabilizing filamentous actin (F-actin). BMS-3 binds the ATP pocket of LIMKs, blocking their catalytic activity and reducing p-cofilin levels. Key mechanistic evidence includes:

  • Dose-dependent p-cofilin reduction: 1–50 μM BMS-3 decreases p-cofilin by >80% in sperm cells within 10 minutes [1].
  • Actin polymerization blockade: BMS-3 (1–50 μM) reduces actin polymerization by 40–70% in sperm, confirming functional cytoskeletal disruption [1].

Cellular Consequences

  • Mitotic arrest: In A549 lung cancer cells, BMS-3 (EC₅₀ = 154 nM) induces G2/M arrest via increased histone H3 phosphorylation and aberrant nuclear morphology [1] [4].
  • Microtubule destabilization: At cytotoxic concentrations (>1 μM), BMS-3 suppresses tubulin mRNA and inhibits microtubule assembly, an off-target effect distinct from LIMK inhibition [7].
  • Anti-metastatic effects: BMS-3 inhibits 3D invasion of MDA-MB-231 breast cancer cells by disrupting cofilin-mediated actin remodeling [3] [7].

Physicochemical Properties and Stability

BMS-3 is a white to off-white solid with moderate solubility in organic solvents but limited aqueous solubility [1] [4]. Key properties include:

  • Solubility: Freely soluble in DMSO (≥100 mg/mL; 232.95 mM). Aqueous solubility is predicted to be <0.1 mg/mL [1] [4].
  • Stability: Stable under inert conditions for >2 years at -20°C. Solutions in DMSO remain stable for 1 year at -20°C and 2 years at -80°C [1].
  • Storage recommendations:
  • Powder: -20°C (3 years), 4°C (2 years)
  • Solution: -80°C (2 years), -20°C (1 year) [1]

Table 3: Stability and Storage Conditions

FormTemperatureStability Duration
Solid (powder)-20°C3 years
Solid (powder)4°C2 years
Solution (10 mM in DMSO)-80°C2 years
Solution (10 mM in DMSO)-20°C1 year

Properties

Product Name

BMS-3

IUPAC Name

N-[5-[2-(2,6-dichlorophenyl)-5-(difluoromethyl)pyrazol-3-yl]-1,3-thiazol-2-yl]cyclopropanecarboxamide

Molecular Formula

C17H12Cl2F2N4OS

Molecular Weight

429.3 g/mol

InChI

InChI=1S/C17H12Cl2F2N4OS/c18-9-2-1-3-10(19)14(9)25-12(6-11(24-25)15(20)21)13-7-22-17(27-13)23-16(26)8-4-5-8/h1-3,6-8,15H,4-5H2,(H,22,23,26)

InChI Key

YBGGBHCJSAEIAS-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=NC=C(S2)C3=CC(=NN3C4=C(C=CC=C4Cl)Cl)C(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

BMS-3; BMS 3; BMS3.

Canonical SMILES

C1CC1C(=O)NC2=NC=C(S2)C3=CC(=NN3C4=C(C=CC=C4Cl)Cl)C(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.